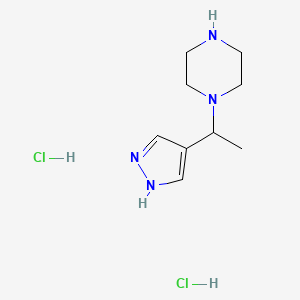
tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, a hydroxyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method includes the reaction of tert-butyl carbamate with 3-bromo-2-hydroxy-2-methylpropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substitution reactions yield products where the bromine atom is replaced by the nucleophile.
- Oxidation reactions yield carbonyl-containing compounds.
- Reduction reactions yield amines.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Potential use in the development of enzyme inhibitors or as a probe in biochemical studies.
Medicine:
- Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate is largely dependent on its chemical reactivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The carbamate group can undergo hydrolysis to release carbon dioxide and the corresponding amine, which can further react with other molecules.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Similar structure but lacks the bromine and hydroxyl groups.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a different substitution pattern on the carbon chain.
tert-Butyl (4-bromobutyl)carbamate: Similar structure but with a different carbon chain length.
Uniqueness:
- The presence of both a bromine atom and a hydroxyl group in tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical modifications.
- The combination of these functional groups provides unique reactivity patterns that can be exploited in the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C9H18BrNO3 |
|---|---|
Peso molecular |
268.15 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18BrNO3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6H2,1-4H3,(H,11,12) |
Clave InChI |
UGXKUKIKYIRUEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C)(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)


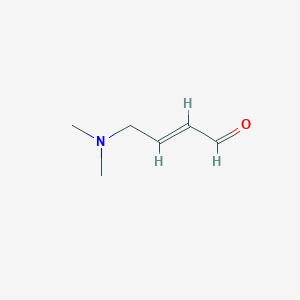


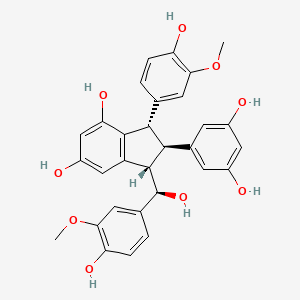
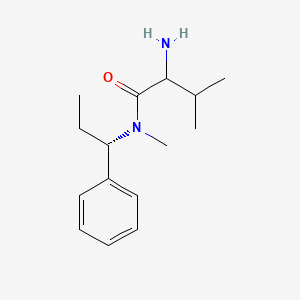
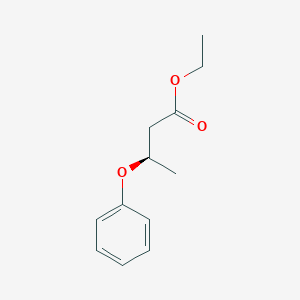
![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)

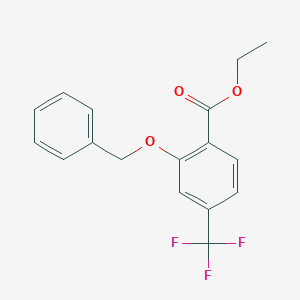
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13086375.png)
